molecular formula C8H12N2O B13151839 3-(Methylamino)-1-(1H-pyrrol-2-yl)propan-1-one

3-(Methylamino)-1-(1H-pyrrol-2-yl)propan-1-one

Cat. No.: B13151839
M. Wt: 152.19 g/mol
InChI Key: GBOOBAXECPDFEQ-UHFFFAOYSA-N
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Description

3-(Methylamino)-1-(1H-pyrrol-2-yl)propan-1-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrole ring and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-(1H-pyrrol-2-yl)propan-1-one typically involves the reaction of 1H-pyrrole-2-carbaldehyde with methylamine and a suitable reducing agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-(1H-pyrrol-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

3-(Methylamino)-1-(1H-pyrrol-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-(1H-pyrrol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the brain, influencing neural activity and potentially offering therapeutic benefits for neurological conditions. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-(1H-pyrrol-2-yl)propan-1-one
  • 3-(Ethylamino)-1-(1H-pyrrol-2-yl)propan-1-one
  • 3-(Propylamino)-1-(1H-pyrrol-2-yl)propan-1-one

Uniqueness

3-(Methylamino)-1-(1H-pyrrol-2-yl)propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(methylamino)-1-(1H-pyrrol-2-yl)propan-1-one

InChI

InChI=1S/C8H12N2O/c1-9-6-4-8(11)7-3-2-5-10-7/h2-3,5,9-10H,4,6H2,1H3

InChI Key

GBOOBAXECPDFEQ-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)C1=CC=CN1

Origin of Product

United States

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